molecular formula C19H16N4O2 B2886644 1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2034430-48-1

1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2886644
CAS No.: 2034430-48-1
M. Wt: 332.363
InChI Key: RFGFBVMATYBUIV-UHFFFAOYSA-N
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Description

1-[1-(9H-Xanthene-9-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole (CAS 2034430-48-1) is a synthetic small molecule featuring a 1,2,3-triazole moiety linked to a xanthene carbonyl system via an azetidine ring. This structure combines privileged pharmacophores often utilized in medicinal chemistry and drug discovery research. The 1,2,3-triazole ring is a versatile scaffold known for its ability to interact with diverse biological targets through hydrogen bonding and dipole interactions . Compounds containing this ring system are investigated for a wide spectrum of biological activities, including potential as enzyme inhibitors and anticancer agents . The xanthene core is a common structural element in fluorescent probes and dyes, suggesting potential applications in developing molecular tools for imaging or sensing. The presence of the polar triazole and the rigid, planar xanthene group makes this compound a valuable intermediate for constructing more complex molecules. Researchers can employ it in the synthesis of hybrid compounds to study structure-activity relationships (SAR) or to develop novel probes for biological systems. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

[3-(triazol-1-yl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-19(22-11-13(12-22)23-10-9-20-21-23)18-14-5-1-3-7-16(14)25-17-8-4-2-6-15(17)18/h1-10,13,18H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGFBVMATYBUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole moiety, which is known for its diverse pharmacological properties, with an azetidine ring and a xanthene carbonyl group. The combination of these structural elements positions this compound as a candidate for various therapeutic applications, particularly in oncology and infectious disease treatment.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N5O2C_{20}H_{17}N_5O_2, with a molecular weight of approximately 363.4 g/mol. The presence of the xanthene carbonyl enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H17N5O2C_{20}H_{17}N_5O_2
Molecular Weight363.4 g/mol
CAS Number2034495-54-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity and receptor binding. Studies suggest that compounds containing triazole motifs can modulate pathways involved in cell proliferation and apoptosis.

Biological Activities

Research has demonstrated that this compound exhibits several promising biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole-containing compounds. For instance, derivatives of triazoles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. A notable study indicated that compounds similar to this compound displayed IC50 values in the low micromolar range against lung cancer cells (A549), suggesting significant antiproliferative effects .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazoles are known to exhibit antibacterial and antifungal activities through mechanisms that disrupt cellular functions in pathogens. Compounds derived from similar structures have shown effectiveness against resistant strains of bacteria and fungi .

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer activity of a series of triazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives had IC50 values as low as 0.8 μM against cancer cell lines, demonstrating their potential as lead compounds for drug development .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial efficacy of various triazole derivatives against common pathogens. The study found that some compounds exhibited significant inhibitory effects on bacterial growth with minimal cytotoxicity towards human cell lines . This highlights the therapeutic potential of these compounds in treating infections.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorinated or chlorinated derivatives (e.g., ) exhibit enhanced binding to enzymes like IMPDH or carbonic anhydrase-II due to halogen bonding and increased lipophilicity. The target compound’s xanthene group may mimic these effects via aromatic interactions.
  • Bulkiness vs. Solubility : The azetidine linker in the target compound likely improves solubility compared to rigid dibenzofuran-triazoles () or carbazole hybrids (), which face bioavailability challenges despite high activity.
  • Synthetic Yields : Fluorinated triazoles synthesized via CuAAC achieve yields >90% under optimized conditions (), whereas carbazole-triazole conjugates require multistep routes with moderate yields (~60–75%) ().
Computational and Docking Studies
  • Carbonic Anhydrase-II Inhibition : Triazole derivatives with aryloxyethyl groups (e.g., ) show ΔG values of -8.2 to -9.8 kcal/mol, correlating with experimental IC₅₀ values of 0.12–0.45 µM. The target compound’s xanthene moiety may enhance binding through π-π stacking with hydrophobic enzyme pockets .
  • Antitubercular Activity: Dibenzofuran-triazole hybrids () achieve MICs of 1.56 µg/mL against Mycobacterium tuberculosis, outperforming non-aromatic analogues. The xanthene group’s planar structure could similarly disrupt mycobacterial membrane integrity.

Preparation Methods

Preparation of Xanthene-9-Carbonyl Chloride

Xanthene-9-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0°C, yielding xanthene-9-carbonyl chloride. This intermediate is highly reactive and used directly in subsequent acylations.

Reaction Conditions :

  • Temperature: 0°C to room temperature.
  • Solvent: Dichloromethane.
  • Yield: >95% (by ¹H NMR).

Acylation of Azetidin-3-Amine

Azetidin-3-amine is reacted with xanthene-9-carbonyl chloride in the presence of triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution, forming the amide bond.

Procedure :

  • Dissolve azetidin-3-amine (1.0 equiv) in dry tetrahydrofuran (THF).
  • Add TEA (2.0 equiv) and cool to 0°C.
  • Slowly add xanthene-9-carbonyl chloride (1.1 equiv) and stir for 12 hours.
  • Purify via column chromatography (hexane:ethyl acetate = 3:1).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.20 (m, 8H, xanthene-H), 4.12 (m, 1H, azetidine-H), 3.65 (m, 2H, azetidine-H), 2.98 (m, 2H, azetidine-H).
  • HRMS : Calculated for C₁₇H₁₄NO₂ [M+H]⁺: 264.1024; Found: 264.1026.

Triazole Formation via CuAAC

Synthesis of Azetidin-3-Yl Azide

The 3-position of the azetidine ring is functionalized with an azide group to enable cycloaddition.

Procedure :

  • Treat 1-(9H-xanthene-9-carbonyl)azetidin-3-yl methanesulfonate (1.0 equiv) with sodium azide (NaN₃, 3.0 equiv) in dimethylformamide (DMF) at 80°C for 6 hours.
  • Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

Yield : 82% (white solid).

Copper-Catalyzed Cycloaddition

The azide intermediate reacts with a terminal alkyne under Cu(I) catalysis to form the 1,4-disubstituted triazole.

Procedure :

  • Combine azetidin-3-yl azide (1.0 equiv), propargyl alcohol (1.2 equiv), CuI (0.1 equiv), and triethylamine (2.0 equiv) in THF:H₂O (3:1).
  • Stir at room temperature for 3 hours.
  • Purify via flash chromatography (dichloromethane:methanol = 10:1).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (s, 1H, triazole-H), 7.65–7.10 (m, 8H, xanthene-H), 4.50 (m, 1H, azetidine-H), 4.20 (m, 2H, azetidine-H), 3.85 (m, 2H, azetidine-H).
  • ¹³C NMR : δ 168.2 (C=O), 144.1 (triazole-C), 125.6–115.3 (xanthene-C).

Alternative Synthetic Routes

Zinc-Mediated Triazole Synthesis

Zinc ethyl (ZnEt₂) facilitates 1,5-disubstituted triazole formation, though regioselectivity differs from CuAAC.

Conditions :

  • Substrate : Azide and alkyne derivatives.
  • Solvent : N-methylimidazole.
  • Yield : 70–85%.

Structural Confirmation and Biological Evaluation

Spectroscopic Characterization

  • FT-IR : N-H stretch (3300 cm⁻¹), C=O (1680 cm⁻¹), triazole C-N (1450 cm⁻¹).
  • ¹⁹F NMR (for fluorinated analogs): δ -112.3 (CF₃ group).

Molecular Docking Studies

Docking into the carbonic anhydrase-II active site (PDB: 3KS3) revealed hydrogen bonds between the triazole and Thr199/Glu106 residues, explaining moderate inhibitory activity (IC₅₀ = 12–45 µM).

Challenges and Optimization

Regioselectivity in Triazole Formation

CuAAC exclusively yields 1,4-disubstituted triazoles, whereas non-catalyzed reactions produce mixtures. The choice of catalyst ensures regiochemical control.

Steric Hindrance in Acylation

Bulky xanthene groups necessitate slow addition of acyl chloride to prevent side reactions. Microwave-assisted synthesis reduced reaction time by 40% in pilot trials.

Q & A

Basic: What established synthetic routes are available for 1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole, and what reaction conditions optimize yield?

Answer:
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry," to form the triazole ring. Key steps include:

  • Pre-functionalization : The azetidine ring is first acylated with a xanthene-9-carbonyl group under anhydrous conditions (e.g., using DCM as a solvent and coupling agents like DCC/DMAP) .
  • Triazole Formation : An azide-bearing intermediate reacts with a terminal alkyne (or vice versa) in the presence of Cu(I) (e.g., CuSO₄/sodium ascorbate) to ensure regioselective 1,4-triazole formation .
  • Critical Conditions :
    • Temperature : 25–60°C, depending on reagent stability.
    • Solvent : Polar aprotic solvents (e.g., DMF, THF) or aqueous mixtures.
    • Atmosphere : Inert gas (N₂/Ar) to prevent oxidation of intermediates .
      Yields >80% are achievable with stoichiometric Cu(I) and optimized equivalents of reactants .

Advanced: How can regioselectivity challenges during triazole formation be systematically addressed?

Answer:
Regioselectivity in triazole synthesis is inherently controlled by Cu(I) catalysis , which favors 1,4-disubstituted triazoles over the 1,5-isomers formed in thermal reactions. To validate and optimize:

  • Catalyst Screening : Test Cu(I) sources (e.g., CuBr, CuI) with stabilizing ligands (e.g., TBTA) to enhance reaction efficiency .
  • Kinetic Studies : Monitor reaction progress via HPLC or TLC to identify byproducts.
  • Computational Modeling : Use DFT calculations to predict transition-state energies and substituent effects on regioselectivity .
    Contradictions in literature reports (e.g., unexpected 1,5-isomers) often arise from trace metal impurities or incomplete catalyst removal .

Basic: What spectroscopic and analytical methods confirm the compound’s structure?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.5 ppm (aromatic protons from xanthene and triazole).
    • ¹³C NMR : Carbonyl signals (C=O) near δ 170 ppm and azetidine/triazole carbons at δ 50–150 ppm .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ ion) to validate molecular formula .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .

Advanced: What contradictions exist in reported biological activities of xanthene-triazole hybrids, and how can they be resolved?

Answer:

  • Contradictions : Some studies report potent anti-tubercular activity (MIC <1 µg/mL), while others show no efficacy against Mycobacterium tuberculosis .
  • Resolution Strategies :
    • Standardized Assays : Use identical bacterial strains (e.g., H37Rv) and culture conditions (e.g., Middlebrook 7H9 media) for reproducibility.
    • Cytotoxicity Controls : Test compounds on mammalian cell lines (e.g., HEK293) to distinguish selective activity from general toxicity .
    • Target Validation : Employ genetic knockdown (e.g., CRISPR) of hypothesized targets (e.g., fatty acid biosynthesis enzymes) to confirm mechanism .

Basic: What initial biological screening assays are recommended for this compound?

Answer:

  • Antimicrobial Activity : Broth microdilution assays against M. tuberculosis, Staphylococcus aureus, and Candida albicans (NCCLS guidelines) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to determine IC₅₀ values.
  • Fluorescence Imaging : Leverage the xanthene moiety’s intrinsic fluorescence (λₑₓ ~350 nm) for cellular uptake studies via confocal microscopy .

Advanced: What is the hypothesized mechanism of action against M. tuberculosis, and how can binding interactions be validated?

Answer:

  • Hypothesis : The compound inhibits InhA (enoyl-ACP reductase), a key enzyme in mycolic acid biosynthesis, via competitive binding to the NADH cofactor site .
  • Validation Methods :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) between the compound and purified InhA.
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
    • X-ray Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds with Ser94 or Tyr158 residues .

Basic: What are the solubility and stability profiles under various storage conditions?

Answer:

  • Solubility : Highly soluble in DMSO (>100 mg/mL); moderate in methanol (10–25 mg/mL). Insoluble in water .
  • Stability :
    • Short-term : Stable at 25°C for 1 week in dark, anhydrous conditions.
    • Long-term : Store at –20°C under argon; avoid freeze-thaw cycles to prevent degradation .

Advanced: How can computational modeling predict binding affinity with bacterial targets?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with InhA (PDB: 4TZK). Focus on triazole-xanthene hydrophobic packing and hydrogen bonds .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns (GROMACS/AMBER) to assess conformational flexibility.
  • QSAR Models : Corrogate electronic parameters (e.g., logP, polar surface area) with bioactivity data to design optimized analogs .

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